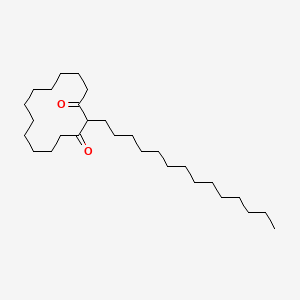
1,3-Cyclotetradecanedione, 2-tetradecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclotetradecanedione, 2-tetradecyl- is a chemical compound with a complex structure, characterized by a cyclotetradecanedione core with a tetradecyl substituent
Méthodes De Préparation
The synthesis of 1,3-Cyclotetradecanedione, 2-tetradecyl- involves multiple steps. One common method includes the reaction of diethyl dodecanedioate with appropriate reagents to form the cyclotetradecanedione core . The tetradecyl group is then introduced through further chemical reactions, often involving Grignard reagents or similar organometallic compounds . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, utilizing large-scale reactors and controlled reaction conditions.
Analyse Des Réactions Chimiques
1,3-Cyclotetradecanedione, 2-tetradecyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The tetradecyl group can be substituted with other alkyl or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions
Applications De Recherche Scientifique
1,3-Cyclotetradecanedione, 2-tetradecyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential bioactive properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery vehicle.
Industry: It is used in the development of new materials with specific properties, such as adhesives and coatings
Mécanisme D'action
The mechanism of action of 1,3-Cyclotetradecanedione, 2-tetradecyl- involves its interaction with molecular targets through its diketone and tetradecyl groups. These interactions can affect various biochemical pathways, potentially leading to bioactive effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .
Comparaison Avec Des Composés Similaires
1,3-Cyclotetradecanedione, 2-tetradecyl- can be compared with similar compounds such as 2-Hexadecyl-1,3-cyclotetradecanedione and other cyclotetradecanedione derivatives. These compounds share a similar core structure but differ in the length and type of substituent groups. The uniqueness of 1,3-Cyclotetradecanedione, 2-tetradecyl- lies in its specific tetradecyl group, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
117384-40-4 |
|---|---|
Formule moléculaire |
C28H52O2 |
Poids moléculaire |
420.7 g/mol |
Nom IUPAC |
2-tetradecylcyclotetradecane-1,3-dione |
InChI |
InChI=1S/C28H52O2/c1-2-3-4-5-6-7-8-9-11-14-17-20-23-26-27(29)24-21-18-15-12-10-13-16-19-22-25-28(26)30/h26H,2-25H2,1H3 |
Clé InChI |
GYQBCEGPNBEPRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1C(=O)CCCCCCCCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


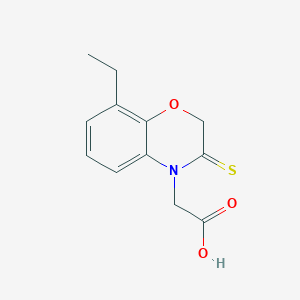
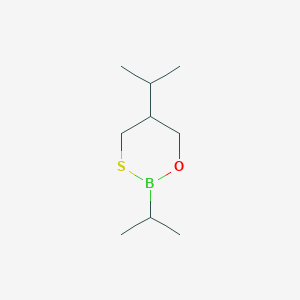
![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)
![Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-](/img/structure/B14311459.png)
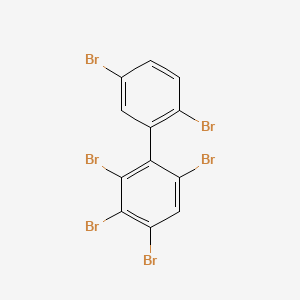

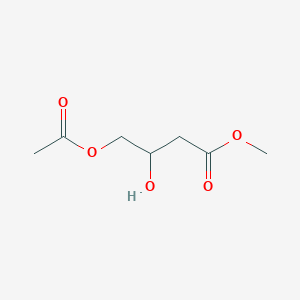
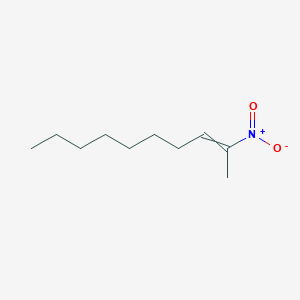
![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)
![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)
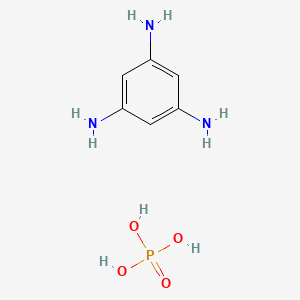

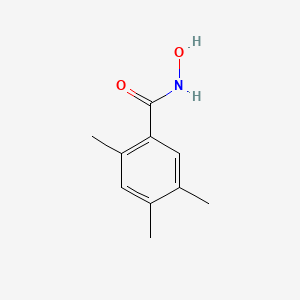
![1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate](/img/structure/B14311501.png)
